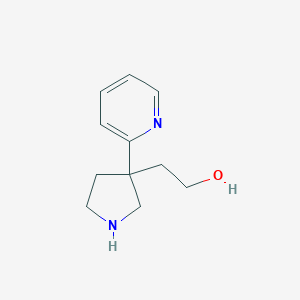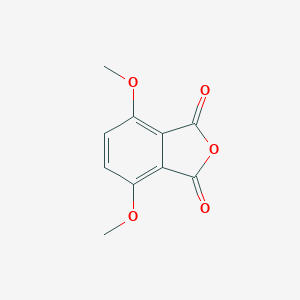
Bis(4-(4-(acryloyloxy)butoxy)benzoate) de 2-méthyl-1,4-phénylène
Vue d'ensemble
Description
2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) is a chemical compound with the molecular formula C35H36O10 . It has a molecular weight of 616.66 and is a solid at room temperature .
Molecular Structure Analysis
The molecule is a stick structure, and the length ratio is 4:1 . The molecular ends contain polar or polarizable groups, so that the molecules are kept in an orderly orientation . The long axis of the molecule is easy to bend and has certain rigidity .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 , a boiling point of 748.5±60.0 °C at 760 mmHg , and a flash point of 307.4±32.9 °C . It has 10 hydrogen bond acceptors, 0 hydrogen bond donors, and 22 freely rotating bonds . Its polar surface area is 124 Å2 .Mécanisme D'action
2-MPB is a catalyst in polymerization reactions, and its mechanism of action is based on its ability to activate monomers and facilitate the formation of polymers. In this process, the 2-MPB molecule reacts with the monomer and forms an activated species, which can then react with another monomer to form a polymer. This reaction is known as a radical polymerization, and is a key step in the formation of polymers.
Biochemical and Physiological Effects
2-MPB has a number of biochemical and physiological effects. It has been shown to increase the rate of protein synthesis, and has also been shown to increase the activity of certain enzymes. Additionally, it has been shown to have an anti-inflammatory effect, and has been shown to reduce the symptoms of certain autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-MPB is a useful reagent in the laboratory, as it can be used to synthesize a variety of compounds. However, it is important to note that it is a hazardous material, and should be handled with care. Additionally, it is important to note that it is sensitive to light and heat, and should be stored in a dark, cool place.
Orientations Futures
There are a number of potential future directions for 2-MPB research. One potential direction is to explore its use as a catalyst for the synthesis of other compounds, such as pharmaceuticals or agrochemicals. Additionally, research could be conducted to explore its use as a cross-linking agent in materials science, as it could be used to create new materials with unique properties. Finally, research could be conducted to explore its potential use as an anti-inflammatory agent, as it has already been shown to have some anti-inflammatory effects.
Méthodes De Synthèse
2-MPB is synthesized from benzoyl peroxide through a multi-step reaction. The first step involves the reaction of benzoyl peroxide with an alkyl halide, such as methyl bromide, to form an alkyl benzoyl peroxide. This is then followed by a reaction with an acid chloride, such as acetyl chloride, to form the desired compound. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Applications De Recherche Scientifique
Écrans à cristaux liquides (LCD)
Ce composé est utilisé dans la synthèse de cristaux liquides, qui sont essentiels au fonctionnement des écrans LCD. La propriété unique des cristaux liquides de s'aligner et de se réorienter en réponse aux champs électriques les rend adaptés aux technologies d'affichage. Ils permettent la modulation de la lumière et l'affichage d'images dans des appareils allant des simples calculatrices aux écrans de télévision complexes .
Dispositifs photoniques
En raison de sa capacité à subir des transitions de phase, ce composé est utilisé dans le développement de dispositifs photoniques. Ces dispositifs exploitent les propriétés de manipulation de la lumière des cristaux liquides pour des applications telles que les lasers accordables, les obturateurs optiques et les fenêtres intelligentes qui peuvent contrôler la transmission de la lumière .
Robotique souple
La nature à cristaux liquides du composé lui permet d'être utilisé en robotique souple. Il peut servir de matériau actionneur qui répond à des stimuli tels que la chaleur ou la lumière, permettant la création de robots aux mouvements flexibles et adaptatifs similaires à ceux des organismes vivants .
Systèmes de délivrance de médicaments
Les chercheurs explorent l'utilisation de ce composé dans les systèmes de délivrance de médicaments. Sa structure peut être adaptée pour encapsuler des médicaments et les libérer de manière contrôlée, améliorant potentiellement l'efficacité et la sécurité de divers traitements .
Stockage de données optiques
La capacité de changement de phase du composé est également bénéfique pour le stockage de données optiques. Il peut être utilisé pour stocker des données dans un format haute densité, avec le potentiel de vitesses de lecture/écriture plus rapides et une capacité de stockage supérieure par rapport aux méthodes de stockage magnétique traditionnelles .
Surveillance environnementale
Sa structure chimique lui permet d'interagir avec des polluants spécifiques, ce qui le rend utile pour la surveillance environnementale. Il peut faire partie de systèmes qui détectent et mesurent la concentration de substances nocives dans l'air, l'eau ou le sol .
Revêtements avancés
Le composé peut être utilisé pour créer des revêtements avancés aux propriétés uniques telles que l'auto-réparation, la réactivité aux stimuli et une durabilité améliorée. Ces revêtements ont des applications potentielles dans les industries aérospatiale, automobile et des biens de consommation .
Safety and Hazards
Propriétés
IUPAC Name |
[3-methyl-4-[4-(4-prop-2-enoyloxybutoxy)benzoyl]oxyphenyl] 4-(4-prop-2-enoyloxybutoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O10/c1-4-32(36)42-22-8-6-20-40-28-14-10-26(11-15-28)34(38)44-30-18-19-31(25(3)24-30)45-35(39)27-12-16-29(17-13-27)41-21-7-9-23-43-33(37)5-2/h4-5,10-19,24H,1-2,6-9,20-23H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGINBDFXRCWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134483-43-5 | |
| Record name | Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 1,1′-(2-methyl-1,4-phenylene) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134483-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201010230 | |
| Record name | 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201010230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132900-75-5 | |
| Record name | 1,1′-(2-Methyl-1,4-phenylene) bis[4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132900-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132900755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201010230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate} | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)
![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)


![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)






